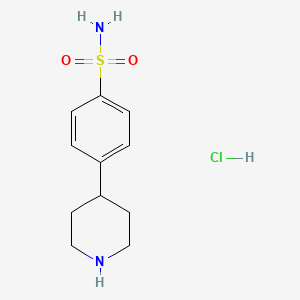

4-(Piperidin-4-yl)benzene-1-sulfonamide hydrochloride

CAS No.: 2138571-44-3

Cat. No.: VC4328369

Molecular Formula: C11H17ClN2O2S

Molecular Weight: 276.78

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2138571-44-3 |

|---|---|

| Molecular Formula | C11H17ClN2O2S |

| Molecular Weight | 276.78 |

| IUPAC Name | 4-piperidin-4-ylbenzenesulfonamide;hydrochloride |

| Standard InChI | InChI=1S/C11H16N2O2S.ClH/c12-16(14,15)11-3-1-9(2-4-11)10-5-7-13-8-6-10;/h1-4,10,13H,5-8H2,(H2,12,14,15);1H |

| Standard InChI Key | PTONSMDCISAPQV-UHFFFAOYSA-N |

| SMILES | C1CNCCC1C2=CC=C(C=C2)S(=O)(=O)N.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a benzene ring substituted at the para position with a methoxy group (-OCH) and a sulfonamide group (-SONH-) connected to a piperidine ring. The hydrochloride salt formation occurs at the piperidine nitrogen, enhancing solubility and stability . Key structural identifiers include:

The 3D conformation reveals a planar benzene ring with the sulfonamide and piperidine groups adopting staggered orientations, minimizing steric hindrance .

Physicochemical Profile

Table 1 summarizes critical properties:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 306.81 g/mol | |

| cLogP | 2.99 | |

| Topological Polar Surface Area | 101.1 Ų | |

| Aqueous Solubility | >200 μM (pH 7.4) | |

| Melting Point | Not reported | — |

The moderate cLogP and high polar surface area suggest balanced lipophilicity and permeability, aligning with Lipinski’s rule of five .

Synthesis and Optimization

Synthetic Routes

The primary synthesis involves reacting ethyl-4-bromobenzenesulfonate with piperidin-4-amine in hydrocarbon solvents (e.g., toluene) at 80–100°C under nitrogen . This method avoids harsh chlorinating agents, preserving acid-sensitive functional groups. Key steps include:

-

Sulfonate Formation: 4-Bromobenzenesulfonic acid is esterified with ethanol using thionyl chloride.

-

Nucleophilic Substitution: The sulfonate reacts with piperidin-4-amine, displacing the ethoxy group.

-

Salt Formation: Treatment with HCl yields the hydrochloride salt .

This route achieves an 86% yield after purification via silica gel chromatography .

Structure-Activity Relationship (SAR) Insights

Modifications to the piperidine ring significantly impact bioactivity:

-

3-Substituted Piperidines: Introducing substituents at the 3-position (e.g., hydroxy or bridged rings) enhances binding affinity, as seen in analogs with IC values of 1.0–3.3 μM in pancreatic cancer cell lines .

-

Sulfonamide Criticality: Replacing the sulfonamide with a sulfone abolishes activity (IC >10 μM), underscoring its role in target engagement .

Pharmacological Activities

OXPHOS Inhibition

In pancreatic cancer models (MIA PaCa-2, BxPC-3), the compound inhibits mitochondrial Complex I, disrupting NADH oxidation (IC = 312 ± 67 nM) . This mechanistically aligns with its cytotoxicity in galactose-containing media, which forces cells to rely on oxidative phosphorylation . Table 2 highlights key findings:

| Cell Line | IC (Glucose Media) | IC (Galactose Media) |

|---|---|---|

| MIA PaCa-2 | 10.2 μM | 1.3 μM |

| BxPC-3 | 12.7 μM | 3.3 μM |

| Compound | Gram+ Bacteria (Zone, cm) | Fungi (Zone, cm) |

|---|---|---|

| 7b | 2.5–3.0 | 3.0–3.5 |

| 7c | 1.3–1.5 | 0.5–1.2 |

Applications and Future Directions

Oncology

The compound’s OXPHOS inhibition positions it as a candidate for metabolic therapy in cancers reliant on aerobic respiration, such as pancreatic and glioblastoma . Combination studies with glycolysis inhibitors (e.g., 2-deoxyglucose) could enhance efficacy.

Infectious Diseases

Given the antimicrobial activity of analogs, further testing against drug-resistant pathogens (e.g., MRSA, Candida auris) is warranted. Structural tuning may improve potency and spectrum.

Drug Development Challenges

-

Metabolic Stability: Cytochrome P450 interactions remain uncharacterized.

-

Blood-Brain Barrier Penetration: High polar surface area may limit CNS applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume